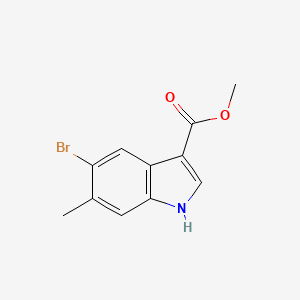

methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-bromo-6-methyl-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-6-3-10-7(4-9(6)12)8(5-13-10)11(14)15-2/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETNEJOMKCGBMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)C(=CN2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

Abstract

Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. The indole scaffold is a "privileged structure," capable of binding to a multitude of biological receptors, and specific substitution patterns, such as the 5-bromo-6-methyl configuration, are crucial for developing targeted therapeutic agents. This guide provides a comprehensive, technically-grounded overview of a robust and logical synthetic route to this valuable compound, intended for researchers, chemists, and professionals in drug development. The narrative emphasizes the mechanistic reasoning behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Overall Synthetic Strategy & Retrosynthesis

The synthesis of this compound is most logically approached via a multi-step functionalization of a pre-formed indole core. This strategy allows for controlled, high-yielding transformations at each stage. Our retrosynthetic analysis identifies the commercially available or readily synthesizable 5-bromo-6-methyl-1H-indole as the strategic starting material.

The forward synthesis, therefore, proceeds in three key stages:

-

C3-Formylation: Introduction of a formyl group at the electron-rich C3 position of the indole ring using the Vilsmeier-Haack reaction.

-

Oxidation: Conversion of the resulting aldehyde to a carboxylic acid. This step requires a mild oxidant to prevent over-oxidation or degradation of the sensitive indole nucleus.

-

Esterification: Conversion of the carboxylic acid to the desired methyl ester via acid-catalyzed Fischer-Speier esterification.

Synthesis of the Indole Core: 5-Bromo-6-methyl-1H-indole

While 5-bromo-6-methyl-1H-indole can be sourced from commercial suppliers, its synthesis from basic starting materials is a foundational process in heterocyclic chemistry. A classical and effective approach is the Japp-Klingemann reaction followed by a Fischer indole synthesis .[1][2]

Principle:

-

Diazotization: 4-Bromo-3-methylaniline is treated with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt.

-

Japp-Klingemann Reaction: The diazonium salt is coupled with a β-keto-ester (e.g., ethyl 2-methylacetoacetate) under basic conditions. The reaction proceeds via an azo intermediate, which then undergoes hydrolysis and decarboxylation to yield a phenylhydrazone.[3]

-

Fischer Indole Synthesis: The resulting phenylhydrazone is heated in the presence of a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid or ZnCl₂).[4][5] This induces a[1][1]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to form the aromatic indole ring.[6][7]

This sequence provides the core heterocyclic structure upon which the target molecule is built. For the remainder of this guide, we will proceed from this key intermediate.

Part I: Vilsmeier-Haack Formylation of the Indole Core

Expertise & Causality: The C3 position of the indole ring is highly nucleophilic, making it the preferred site for electrophilic substitution. The Vilsmeier-Haack reaction is a reliable and high-yielding method for introducing a formyl group (-CHO) at this position.[8] The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This reagent is a mild electrophile, perfectly suited for reacting with the electron-rich indole without causing polymerization or degradation, which can occur with stronger acids.

Experimental Protocol: Synthesis of 5-Bromo-6-methyl-1H-indole-3-carboxaldehyde

-

Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 eq.). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the cooled DMF over 30 minutes, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Indole Addition: Dissolve 5-bromo-6-methyl-1H-indole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Then, heat the mixture to 40-50 °C and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralization & Isolation: Basify the aqueous solution by slowly adding 30% aqueous sodium hydroxide solution until the pH is ~9-10, keeping the temperature below 20 °C. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven. The crude product can be further purified by recrystallization from an ethanol/water mixture.

Part II: Oxidation to Indole-3-Carboxylic Acid

Expertise & Causality: The oxidation of an aromatic aldehyde to a carboxylic acid must be performed under conditions that do not affect the indole ring. Strong oxidants like potassium permanganate or chromic acid can degrade the electron-rich heterocyclic system. Therefore, a mild and selective oxidant is required. Tollens' reagent (ammoniacal silver nitrate) or a Pinnick oxidation (using sodium chlorite, NaClO₂) are excellent choices. We describe a protocol using silver(I) oxide, which is a common and effective variant of the Tollens' oxidation.

Experimental Protocol: Synthesis of 5-Bromo-6-methyl-1H-indole-3-carboxylic acid

-

Reaction Setup: In a round-bottom flask, suspend 5-bromo-6-methyl-1H-indole-3-carboxaldehyde (1.0 eq.) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Reagent Preparation: In a separate flask, dissolve silver nitrate (AgNO₃, 2.2 eq.) in water. Add aqueous sodium hydroxide solution to precipitate silver(I) oxide (Ag₂O) as a brown solid. Filter the precipitate and wash with water to remove excess base.

-

Oxidation: Add the freshly prepared, moist silver(I) oxide to the aldehyde suspension.

-

Reaction: Heat the mixture to reflux and stir vigorously for 3-4 hours. Monitor the formation of a silver mirror on the flask walls and the consumption of the aldehyde by TLC.

-

Work-up: After the reaction is complete, cool the mixture and filter through a pad of Celite to remove the silver metal and any unreacted silver oxide. Wash the Celite pad with hot ethanol.

-

Isolation: Combine the filtrates and reduce the volume under reduced pressure. Acidify the remaining aqueous solution with 2M hydrochloric acid to a pH of ~2-3. The carboxylic acid will precipitate.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Part III: Fischer-Speier Esterification

Expertise & Causality: Fischer-Speier esterification is a classic, equilibrium-driven process for converting carboxylic acids to esters using an excess of alcohol in the presence of a strong acid catalyst.[9] Using a large excess of methanol as both the solvent and reagent drives the equilibrium towards the product side, ensuring a high conversion rate. Concentrated sulfuric acid is a cost-effective and highly effective catalyst for this transformation. This method is particularly suitable for large-scale synthesis due to its simplicity and the low cost of reagents.[9]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Suspend 5-bromo-6-methyl-1H-indole-3-carboxylic acid (1.0 eq.) in anhydrous methanol (20-30 eq.) in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq.) dropwise to the suspension while stirring.

-

Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-8 hours. The solid should dissolve as the reaction progresses. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Work-up: Cool the reaction mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.

-

Neutralization: Slowly pour the concentrated mixture into a beaker containing ice water. A white or off-white solid should precipitate. Neutralize the solution by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extraction: Extract the product into ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester. Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the described synthetic sequence. Yields are representative and may vary based on scale and specific experimental conditions.

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Formylation | POCl₃, DMF | DMF | 0 to 50 | 4 - 6 | 85 - 95 |

| Oxidation | Ag₂O (freshly prepared) | Ethanol/Water | Reflux | 3 - 4 | 80 - 90 |

| Esterification | Methanol, H₂SO₄ (cat.) | Methanol | Reflux (~65) | 4 - 8 | 85 - 95[9] |

Conclusion

The synthesis of this compound can be reliably achieved through a robust, three-step sequence starting from 5-bromo-6-methyl-1H-indole. The described pathway, involving Vilsmeier-Haack formylation, mild oxidation, and Fischer-Speier esterification, relies on well-established, high-yielding reactions. Each step has been rationalized based on fundamental principles of organic chemistry, providing a self-validating and scalable protocol for researchers in the pharmaceutical and chemical sciences.

References

- BenchChem (2025). Application Notes and Protocols for the Esterification of Indole-3-Carboxylic Acid. BenchChem Technical Documents.

-

Wikipedia. Indole-3-carbaldehyde. Wikimedia Foundation. [Link]

-

Wikipedia. Japp–Klingemann reaction. Wikimedia Foundation. [Link]

-

M. K. Ghosh et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]

-

chemeurope.com. Japp-Klingemann reaction. LUMITOS AG. [Link]

- BenchChem (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. BenchChem Technical Documents.

-

Böttcher, C. et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. [Link]

-

Wikipedia. Fischer indole synthesis. Wikimedia Foundation. [Link]

- Google Patents. CN102558017A - Method for preparing 5-bromoindole.

-

Al-awar, R. S. et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. [Link]

Sources

- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 3. Japp-Klingemann_reaction [chemeurope.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate is a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the strategic placement of bromo and methyl substituents on this core can profoundly influence its physicochemical properties and pharmacological activity. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, drawing upon established synthetic methodologies and the known biological relevance of related brominated indoles.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a cornerstone of many natural products and synthetic molecules with a wide array of biological activities.[1] Its presence in the essential amino acid tryptophan, the neurotransmitter serotonin, and numerous alkaloids underscores its fundamental role in biochemistry. Consequently, substituted indoles are a focal point in the development of new therapeutic agents.[2]

Halogenation, particularly bromination, of the indole ring is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Brominated indoles, including marine-derived natural products, have demonstrated a range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Furthermore, they have been identified as ligands for the aryl hydrocarbon receptor (AhR), suggesting their involvement in cellular signaling pathways.[4] The additional presence of a methyl group can further tune the electronic and steric profile of the molecule, while the methyl carboxylate at the 3-position provides a versatile handle for further synthetic modifications.

Physicochemical Properties

While specific experimental data for this compound is not extensively published in peer-reviewed literature, its fundamental properties can be derived from supplier information and comparison with structurally related compounds.

| Property | Value | Source |

| CAS Number | 1360957-60-3 | |

| Molecular Formula | C₁₁H₁₀BrNO₂ | |

| Molecular Weight | 268.11 g/mol | |

| Physical Form | Solid | |

| Purity | ≥97% | |

| Storage | Sealed in dry, room temperature |

Structure:

Caption: Proposed multi-step synthesis via Fischer indole synthesis.

Experimental Protocol (Hypothetical):

-

Fischer Indole Synthesis: React 4-bromo-3-methylphenylhydrazine with a suitable pyruvate derivative (e.g., pyruvic acid or ethyl pyruvate) under acidic conditions (e.g., polyphosphoric acid, zinc chloride, or strong Brønsted acids) to yield the corresponding indole-2-carboxylate. [5][6]2. Decarboxylation: If the 2-carboxylic acid is formed, it can be decarboxylated by heating to afford 5-bromo-6-methyl-1H-indole.

-

Vilsmeier-Haack Formylation: Treat 5-bromo-6-methyl-1H-indole with the Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) to introduce a formyl group at the C3 position, yielding 5-bromo-6-methyl-1H-indole-3-carbaldehyde. [7][8][9][10]The electron-rich nature of the indole ring makes it a suitable substrate for this reaction.

-

Oxidation: Oxidize the resulting aldehyde to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or silver oxide).

-

Esterification: Convert the carboxylic acid to the methyl ester using standard esterification methods, such as reaction with methanol under acidic catalysis (e.g., sulfuric acid) or via an acid chloride intermediate.

Route 2: Late-Stage Bromination

An alternative and potentially more convergent approach involves the direct bromination of a pre-formed methyl indole-3-carboxylate. The regioselectivity of electrophilic substitution on the indole ring is highly dependent on the existing substituents.

Workflow Diagram:

Caption: Proposed synthesis via late-stage regioselective bromination.

Experimental Protocol (Hypothetical):

-

Synthesis of Methyl 6-methyl-1H-indole-3-carboxylate: This starting material can be prepared via several established methods for indole synthesis, such as the Fischer indole synthesis starting from p-tolylhydrazine.

-

Regioselective Bromination: Treat methyl 6-methyl-1H-indole-3-carboxylate with a brominating agent. The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity. N-Bromosuccinimide (NBS) is a common reagent for the bromination of indoles. The directing effects of the existing methyl and carboxylate groups will influence the position of bromination. Studies on related systems suggest that bromination may occur at the C5 position. [11]

Reactivity Profile

The reactivity of this compound is governed by the interplay of its functional groups: the electron-rich indole nucleus, the deactivating bromo substituent, the activating methyl group, and the ester moiety at C3.

Electrophilic Aromatic Substitution

The indole ring is generally susceptible to electrophilic attack, with the C3 position being the most reactive. However, in this molecule, the C3 position is already substituted. The bromo group at C5 is deactivating and ortho-, para-directing, while the methyl group at C6 is activating and ortho-, para-directing. The combined effect of these substituents, along with the deactivating effect of the C3-ester, will direct further electrophilic substitution to the C2, C4, or C7 positions. The relative reactivity of 5-bromoindole in electrophilic aromatic substitution is generally higher than that of 5-cyanoindole due to the less deactivating nature of the bromo substituent. [12]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. [3]This allows for the introduction of a wide variety of substituents at this position, making it a valuable tool for generating diverse libraries of indole derivatives for structure-activity relationship (SAR) studies.

N-Functionalization

The indole nitrogen can be functionalized through alkylation, arylation, or acylation reactions. [13]Deprotonation with a suitable base followed by reaction with an electrophile allows for the introduction of various groups at the N1 position, which can be crucial for modulating biological activity.

Reactions of the Ester Group

The methyl ester at the C3 position can undergo typical ester transformations, such as hydrolysis to the corresponding carboxylic acid, amidation to form carboxamides, or reduction to the primary alcohol. This provides another avenue for derivatization and the synthesis of analogues.

Potential Applications in Drug Discovery and Chemical Biology

While specific biological activities of this compound have not been extensively reported, the structural motifs present in the molecule suggest several promising areas for investigation.

-

Anticancer Agents: Many substituted indoles exhibit potent anticancer activity. [1]The bromo substituent can enhance lipophilicity, potentially improving cell membrane permeability and target engagement.

-

Aryl Hydrocarbon Receptor (AhR) Modulation: Brominated indoles have been identified as a new class of AhR ligands. [4]The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, cell growth, and differentiation. Modulation of the AhR pathway has therapeutic implications in cancer and inflammatory diseases.

-

Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors used in cancer therapy. The 5-bromoindole moiety can serve as a key building block in the synthesis of such inhibitors. [14]* Fluorescent Probes: The indole ring is inherently fluorescent, and substitution with a bromine atom can modulate its photophysical properties. This makes 5-bromoindoles useful in the development of fluorescent probes for biological imaging and assays. [3][15]

Safety and Handling

Based on available safety data for this and structurally similar compounds, this compound should be handled with appropriate precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). * Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). * Personal Protective Equipment (PPE): It is recommended to use standard laboratory PPE, including safety glasses, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile building block with significant potential in the fields of medicinal chemistry and materials science. While detailed experimental data on this specific compound is limited in the public domain, its synthesis can be approached through established methodologies for indole functionalization. Its reactivity profile, characterized by the potential for further electrophilic substitution, cross-coupling reactions, and modifications at the indole nitrogen and C3-ester, makes it an attractive scaffold for the generation of diverse chemical libraries. The known biological activities of related brominated indoles provide a strong rationale for the exploration of this compound and its derivatives as novel therapeutic agents and chemical probes. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its potential.

References

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. youtube.com [youtube.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 5-bromoindole | 10075-50-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

An In-depth Technical Guide to Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate (CAS No. 1360957-60-3), a halogenated indole derivative with potential applications in medicinal chemistry and materials science. While this specific molecule is not extensively documented in peer-reviewed literature, this document, grounded in established principles of indole chemistry, offers insights into its synthesis, physicochemical properties, spectroscopic analysis, and potential applications. By examining related structures and reactions, this guide serves as a foundational resource for researchers interested in exploring the utility of this compound in drug discovery and other advanced scientific endeavors.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of drug discovery efforts for decades. The strategic functionalization of the indole ring, particularly with halogens and alkyl groups, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This compound represents a specific embodiment of this strategy, combining a bromine atom at the C5 position, a methyl group at C6, and a methyl ester at C3. These features suggest its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules.[2]

Physicochemical Properties and Safety Considerations

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1360957-60-3 | [3][4] |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [3] |

| Molecular Weight | 268.11 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% | |

| Storage | Sealed in a dry environment at room temperature. | |

| IUPAC Name | This compound | [4] |

| SMILES | CC1=CC2=C(C=C1Br)C(=CN2)C(=O)OC | [4] |

| InChI Key | FETNEJOMKCGBMH-UHFFFAOYSA-N | [4] |

Safety and Handling: As with all laboratory chemicals, this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] In case of contact with eyes, rinse thoroughly with water.[3] In case of skin contact, wash off with soap and water.[3] Avoid formation of dust and aerosols.[3]

Proposed Synthesis and Mechanistic Considerations

Retrosynthetic Analysis

A logical retrosynthetic pathway would start from the target molecule and disconnect the bromine and methyl groups to identify a readily available starting material. The key transformation would be the introduction of the bromine at the C5 position.

Caption: Retrosynthetic approach for the target molecule.

Proposed Synthetic Protocol

The following protocol is a proposed method based on the bromination of related indole-3-carboxylates.[5][6]

Step 1: Synthesis of Methyl 6-methyl-1H-indole-3-carboxylate

This intermediate can be synthesized through various established methods, such as the Fischer indole synthesis from 4-methylphenylhydrazine and methyl pyruvate.

Step 2: Regioselective Bromination

-

Dissolve methyl 6-methyl-1H-indole-3-carboxylate in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (Br₂) or N-bromosuccinimide (NBS) in the same solvent. The C3-ester group is deactivating, which helps to direct bromination to the benzene ring of the indole. The methyl group at C6 is an ortho-, para-director, which should favor bromination at the C5 and C7 positions. The C5 position is generally more sterically accessible.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Caption: Proposed workflow for the synthesis of the target compound.

Spectroscopic Data Analysis (Predicted)

Detailed spectroscopic data for this specific compound is not publicly available. However, based on its structure, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, the methyl group on the indole ring, and the methyl ester group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments. Based on related structures, the spectrum should show 11 distinct signals.[7] DEPT experiments could be used to distinguish between quaternary, CH, CH₂, and CH₃ carbons.[8]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be essential to confirm the molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Potential Applications in Drug Discovery

The indole-3-carboxylate scaffold is a common feature in molecules with a wide range of biological activities. The introduction of a bromine atom can enhance potency and improve metabolic stability.

-

Enzyme Inhibition: Bromoindole derivatives have been investigated as inhibitors of various enzymes, including kinases and proteases.[2]

-

Anticancer Agents: The indole nucleus is present in several anticancer drugs. Functionalization at the 5 and 6 positions can influence the molecule's ability to interact with biological targets.[2][9]

-

Antimicrobial Properties: Indole derivatives are known to possess antibacterial and antifungal activities.[2]

-

Neurological Disorders: The indole core is a key component of neurotransmitters like serotonin, making its derivatives promising candidates for the treatment of neurological conditions.[2]

The subject compound, this compound, serves as a valuable building block for generating a library of diverse compounds for screening in these therapeutic areas. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to create a range of amides.

Caption: Potential applications in drug discovery.

Conclusion

This compound is a chemical entity with significant, yet largely unexplored, potential. While direct research on this compound is limited, its structural features and the well-established chemistry of the indole nucleus provide a strong foundation for its use as a versatile intermediate in organic synthesis and medicinal chemistry. This guide has offered a comprehensive, albeit predictive, overview to stimulate and facilitate future research into this promising molecule.

References

- BLD Pharmatech. (n.d.). This compound Safety Data Sheet.

- Krasavin, M., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.

- Grainger, R. S., & Sperry, J. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry.

-

ResearchGate. (n.d.). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles | Request PDF. Retrieved from [Link]

-

J&K Scientific. (n.d.). This compound | 1360957-60-3. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

J&K Scientific. (n.d.). 5-Bromo-6-methyl-1H-indole | 1000343-13-4. Retrieved from [Link]

-

ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]

-

PubChem. (n.d.). Diarylide Yellow | C36H34Cl2N6O4 | CID 73462. Retrieved from [Link]

-

Chemistry Europe. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-1-methyl-1H-indole | C9H8BrN | CID 285757. Retrieved from [Link]

Sources

- 1. Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. file.bldpharm.com [file.bldpharm.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tetratek.com.tr [tetratek.com.tr]

- 9. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Structure Elucidation of Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

This guide provides a comprehensive walkthrough for the structural elucidation of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate, a substituted indole derivative of interest in medicinal chemistry and materials science. As researchers and drug development professionals, a robust and unambiguous confirmation of a molecule's structure is paramount. This document outlines a multi-technique analytical approach, grounded in scientific principles, to achieve this goal. We will not only detail the requisite experimental protocols but also delve into the causal reasoning behind our analytical choices and data interpretation, ensuring a self-validating and authoritative elucidation process.

Foundational Analysis: Confirming the Molecular Identity

Before delving into intricate structural details, the first step is to confirm the molecular formula (C₁₁H₁₀BrNO₂) and mass. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this initial but critical validation.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS provides an extremely accurate mass measurement, allowing for the confident determination of the elemental composition. For this compound, we anticipate a characteristic isotopic pattern due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Experimental Protocol: HRMS Analysis

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |

| Scan Range | m/z 100-500 |

| Solvent | Acetonitrile/Water with 0.1% Formic Acid |

| Expected Ion | [M+H]⁺ |

Data Presentation: Expected HRMS Data

| Ion | Calculated m/z | Observed m/z |

| [C₁₁H₁₁⁷⁹BrNO₂]⁺ | 268.0022 | ~268.0025 |

| [C₁₁H₁₁⁸¹BrNO₂]⁺ | 269.9999 | ~270.0002 |

The observation of a doublet with a mass difference of approximately 2 Da and a near 1:1 intensity ratio is a strong indicator of a monobrominated compound.

Unraveling the Core Structure: A Spectroscopic Deep Dive

With the molecular formula confirmed, we employ a suite of spectroscopic techniques to piece together the molecule's connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will utilize a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques to unambiguously assign every proton and carbon.

2.1.1. ¹H NMR Spectroscopy: Mapping the Protons

Trustworthiness: The chemical shift, integration, and multiplicity of each proton signal provide a wealth of information about its electronic environment and neighboring protons. For indole derivatives, the aromatic and N-H protons have characteristic chemical shift ranges.[1][2]

Experimental Protocol: ¹H NMR Acquisition

| Parameter | Value |

| Spectrometer | 400 or 500 MHz |

| Solvent | DMSO-d₆ |

| Temperature | 298 K |

| Pulse Program | Standard single-pulse |

Data Presentation: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.8 | br s | 1H | N-H | The indole N-H proton is typically a broad singlet in the downfield region.[1] |

| ~8.1 | s | 1H | H2 | The H2 proton of the indole ring is a singlet and appears downfield due to the adjacent nitrogen and ester group. |

| ~7.8 | s | 1H | H4 | The H4 proton is a singlet due to the lack of adjacent protons and is deshielded by the bromine at C5. |

| ~7.5 | s | 1H | H7 | The H7 proton is a singlet with no adjacent protons. |

| ~3.8 | s | 3H | -OCH₃ | The methyl ester protons are a singlet in a typical ester region. |

| ~2.4 | s | 3H | -CH₃ | The methyl group on the benzene ring is a singlet. |

2.1.2. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Authoritative Grounding: ¹³C NMR provides a count of the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.[1][3]

Experimental Protocol: ¹³C NMR Acquisition

| Parameter | Value |

| Spectrometer | 100 or 125 MHz |

| Solvent | DMSO-d₆ |

| Pulse Program | Proton-decoupled single-pulse with NOE |

Data Presentation: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | Carbonyl carbon of the ester.[3] |

| ~136 | C7a | Quaternary carbon of the indole ring. |

| ~131 | C3a | Quaternary carbon of the indole ring. |

| ~128 | C6 | Carbon bearing the methyl group. |

| ~127 | C2 | Carbon adjacent to the nitrogen in the pyrrole ring. |

| ~125 | C4 | Aromatic CH. |

| ~123 | C7 | Aromatic CH. |

| ~115 | C5 | Carbon bearing the bromine atom. |

| ~107 | C3 | Carbon bearing the ester group.[3] |

| ~51 | -OCH₃ | Methyl ester carbon. |

| ~20 | -CH₃ | Methyl group carbon. |

2.1.3. 2D NMR: Confirming Connectivity

Expertise & Experience: To definitively link our ¹H and ¹³C assignments and confirm the overall structure, we turn to 2D NMR experiments like HSQC and HMBC.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for identifying quaternary carbons and piecing together fragments.

Mandatory Visualization: Predicted HMBC Correlations

Caption: Predicted HMBC correlations for key protons.

Infrared (IR) Spectroscopy

Trustworthiness: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.

Experimental Protocol: FTIR-ATR Acquisition

| Parameter | Value |

| Technique | Attenuated Total Reflectance (ATR) |

| Scan Range | 4000-400 cm⁻¹ |

| Resolution | 4 cm⁻¹ |

Data Presentation: Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3300 | Medium, Sharp | N-H stretch (indole)[4] |

| ~2950 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1700 | Strong | C=O stretch (ester) |

| ~1600, ~1450 | Medium | C=C stretch (aromatic)[4] |

| ~1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS) Fragmentation Analysis

Expertise & Experience: Electron Ionization (EI) Mass Spectrometry can provide valuable structural information through the analysis of fragmentation patterns. The stability of the indole nucleus often dictates the fragmentation pathways.[5][6]

Mandatory Visualization: Predicted EI-MS Fragmentation Pathway

Caption: Predicted major fragmentation pathways in EI-MS.

Definitive Confirmation: X-ray Crystallography

Authoritative Grounding: For an unambiguous and definitive structural proof, single-crystal X-ray diffraction is the ultimate technique, provided a suitable crystal can be grown. This method provides precise bond lengths, bond angles, and the crystal packing arrangement.[7][8][9]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Slow evaporation of a saturated solution (e.g., in ethyl acetate/hexane) is a common method.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected.

-

Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By starting with foundational mass confirmation via HRMS, followed by a detailed mapping of the molecular framework using a suite of NMR experiments, and corroborating functional groups with IR spectroscopy and fragmentation patterns with MS, a high degree of confidence in the proposed structure can be achieved. For absolute confirmation, single-crystal X-ray crystallography provides the definitive proof. This multi-faceted, self-validating approach ensures the scientific integrity required in research and drug development.

References

- BenchChem. (2025). Application Notes and Protocols: Mass Spectrometry Fragmentation of 1H-Indole-3-propanal.

- Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.

- BenchChem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives.

- YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.

- Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.

- ResearchGate. (2011). FT-IR spectrum of control indole.

- ACS Publications. (1959). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry.

- ACS Publications. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega.

- Wiley Online Library. (n.d.). X‐ray crystal analyses of indole‐ and pyrrole‐substituted α‐trifluoromethylated amines.

- PMC - NIH. (2015). X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists.

- PMC - NIH. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. tetratek.com.tr [tetratek.com.tr]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the ¹H NMR Spectroscopic Analysis of Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

Introduction

In the landscape of drug discovery and medicinal chemistry, the indole scaffold remains a cornerstone of pharmacologically active molecules. Its structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of a specific polysubstituted indole, Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate. We will dissect the theoretical underpinnings of its spectral features, predict the chemical shifts and coupling patterns based on substituent effects, and provide a robust experimental framework for acquiring and validating the spectrum. This document is intended for researchers and scientists who require a practical and theoretical understanding of NMR analysis for complex heterocyclic compounds.

Molecular Structure and Proton Environments

The first step in any NMR analysis is to understand the molecule's structure and identify all chemically non-equivalent protons. This compound possesses six distinct proton environments, each influenced uniquely by its local electronic and spatial surroundings.

The protons are labeled as follows for the purpose of this guide:

-

N1-H: The indole nitrogen proton.

-

H2: The proton at position 2 of the pyrrole ring.

-

H4: The proton at position 4 on the benzene ring.

-

H7: The proton at position 7 on the benzene ring.

-

6-CH₃: The three protons of the methyl group at position 6.

-

3-COOCH₃: The three protons of the methyl ester group at position 3.

Predicting the ¹H NMR Spectrum: A Substituent-Based Analysis

The chemical shift (δ) of each proton is dictated by the electron density around it. Electron-donating groups (EDGs) increase electron density, "shielding" the proton and shifting its signal upfield (lower δ). Conversely, electron-withdrawing groups (EWGs) decrease electron density, "deshielding" the proton and shifting its signal downfield (higher δ).[1]

-

Indole Ring System: The aromatic nature of the indole ring induces a "ring current" that strongly deshields the attached protons, placing them in the characteristic aromatic region of the spectrum (typically δ 6.5-8.0 ppm).[2][3]

-

Methyl Ester (-COOCH₃) at C3: This is a strong electron-withdrawing group through both resonance and induction. It will significantly deshield the adjacent H2 and the peri-positioned H4.

-

Bromine (-Br) at C5: As a halogen, bromine is electron-withdrawing via induction, deshielding adjacent protons, primarily H4.[4]

-

Methyl (-CH₃) at C6: This is a weak electron-donating group through hyperconjugation, which will slightly shield the adjacent proton, H7.[5]

Based on this analysis and data from structurally similar compounds[6][7][8][9], we can predict the features of each signal.

Detailed Signal Assignment and Interpretation

The following is a detailed prediction of the ¹H NMR spectrum. All chemical shifts are estimated for a CDCl₃ solvent, though shifts may vary in other solvents like DMSO-d₆.

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Authoritative Insights |

| N1-H | 8.5 - 9.5 | Broad Singlet (br s) | 1H | The indole N-H proton is acidic and often undergoes exchange with trace amounts of water, leading to signal broadening. Its position is highly dependent on solvent and concentration.[10] In anhydrous, aprotic solvents, it may couple to H2 and H7. |

| H2 | 8.0 - 8.3 | Singlet (s) | 1H | This proton is adjacent to the electron-withdrawing ester at C3 and the pyrrole nitrogen, causing significant deshielding. It lacks adjacent protons for typical ortho-coupling, resulting in a singlet. Data for methyl indole-3-carboxylate supports this downfield shift.[7][11] |

| H4 | 7.9 - 8.2 | Singlet (s) | 1H | H4 is deshielded by two adjacent electron-withdrawing groups: the C5-bromo and the C3-ester. It has no protons in an ortho or meta position, hence it appears as a sharp singlet. The deshielding effect of a C5-halogen is well-documented.[10] |

| H7 | 7.2 - 7.4 | Singlet (s) | 1H | H7 is ortho to the electron-donating C6-methyl group, which provides a slight shielding effect compared to an unsubstituted H7. Like H4, it lacks adjacent coupling partners and thus appears as a singlet. Spectral data for 6-methylindole shows the H7 proton in this region.[9][12] |

| 3-COOCH₃ | 3.8 - 4.0 | Singlet (s) | 3H | The chemical shift is characteristic for protons of a methyl ester. The signal is a singlet as there are no adjacent protons to couple with. |

| 6-CH₃ | 2.4 - 2.6 | Singlet (s) | 3H | This chemical shift is typical for a methyl group attached to an aromatic ring.[3] The signal is a singlet as there are no adjacent protons. |

Structural Confirmation with 2D NMR Techniques

Key Expected NOESY Correlations: A NOESY (or ROESY) experiment would be the definitive method to assign the H4 and H7 singlets and to confirm the regiochemistry of the substituents.

-

Correlation between 6-CH₃ and H7: A strong cross-peak would confirm the proximity of the methyl group to the H7 proton.

-

Correlation between H4 and the C5-Br (indirectly) and 3-COOCH₃: While Br is not visible, a cross-peak between H4 and the protons of the 3-COOCH₃ group would confirm their spatial relationship on the same side of the molecule.

-

Correlation between N1-H and H2/H7: The indole N-H proton should show NOE correlations to both the H2 and H7 protons.

A Self-Validating Protocol for ¹H NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential. This workflow includes built-in checks for validating the experimental setup.

Specialized Technique: D₂O Exchange

To definitively identify the N1-H proton, a D₂O exchange experiment can be performed. After acquiring an initial spectrum, a single drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The acidic N1-H proton will exchange with deuterium, causing its signal to disappear from the spectrum, thus confirming its identity.

Conclusion

The ¹H NMR spectrum of this compound is predicted to show six distinct signals, four of which are singlets in the aromatic region, with the remaining two being singlets corresponding to the methyl groups. The chemical shifts are governed by the predictable electronic effects of the bromo, methyl, and methyl ester substituents on the indole core. The unambiguous assignment of the aromatic singlets H4 and H7 can be achieved through 2D NOESY experiments. The detailed protocol provided herein offers a reliable method for obtaining and validating the spectral data, ensuring structural confirmation with high confidence, a critical step in the characterization of novel indole-based compounds for drug development.

References

- OpenOChem Learn. (n.d.). Interpreting ¹H NMR.

- ResearchGate. (n.d.). ¹H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental....

- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum.

- Abraham, R. J., et al. (n.d.). ¹H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. ResearchGate.

- Modgraph. (n.d.). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.

- Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).

- Modgraph. (n.d.). The prediction of ¹H NMR chemical shifts in organic compounds.

- University of Wisconsin. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.

- YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (¹H NMR).

- Jasperse, J. (n.d.). Short Summary of ¹H-NMR Interpretation. Chem 360 Notes.

- PubChem. (n.d.). Methyl indole-3-carboxylate.

- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.

-

PubChem. (n.d.). 6-Methyl-1H-indole. Retrieved from [Link]

- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.

- Benchchem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives.

- Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. rsc.org [rsc.org]

- 7. Methyl indole-3-carboxylate(942-24-5) 1H NMR spectrum [chemicalbook.com]

- 8. 5-Bromoindole(10075-50-0) 1H NMR spectrum [chemicalbook.com]

- 9. 6-Methylindole(3420-02-8) 1H NMR spectrum [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tetratek.com.tr [tetratek.com.tr]

- 12. 1H-Indole, 6-methyl- | C9H9N | CID 137928 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the ¹³C NMR Analysis of Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate is a functionalized indole derivative of significant interest in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as an indispensable tool for this purpose. This guide provides a comprehensive framework for the ¹³C NMR analysis of this specific molecule. While direct experimental data for this exact compound is not widely published, this document synthesizes foundational NMR principles, data from analogous structures, and established experimental protocols to present a robust predictive analysis and a detailed methodology for data acquisition and interpretation. We will delve into the expected chemical shifts, the influence of substituents on the indole scaffold, a step-by-step protocol for obtaining a high-quality spectrum, and advanced techniques for unambiguous signal assignment.

Molecular Structure and Predicted ¹³C NMR Chemical Shifts

The unique electronic environment of each carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The positions of these signals (chemical shifts) are heavily influenced by the indole core's aromaticity and the electronic effects of the bromo, methyl, and methyl carboxylate substituents.

Numbering of the Indole Core

The standard IUPAC numbering for the indole ring system is critical for accurate spectral assignment. The diagram below illustrates this numbering applied to the target molecule.

Caption: Structure and numbering of the target molecule.

Predicted Chemical Shifts (δ) in ppm

The following table provides predicted ¹³C NMR chemical shifts based on data from analogous substituted indoles and established substituent effects.[1][2][3] The wide chemical shift range (0-220 ppm) in ¹³C NMR allows for excellent signal dispersion, minimizing peak overlap even in complex molecules.[4][5]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification & Notes |

| C2 | ~125-128 | Typical for C2 in 3-substituted indoles. The electron-withdrawing ester at C3 deshields this position. |

| C3 | ~105-108 | Shielded due to its position adjacent to the nitrogen. The ester group causes a downfield shift relative to unsubstituted indole. |

| C3a | ~127-130 | Bridgehead carbon, generally found in this region. Influenced by substituents on the benzene ring. |

| C4 | ~122-125 | The bromine at C5 will have a deshielding (downfield) effect on this ortho carbon. |

| C5 | ~114-117 | The carbon directly attached to bromine. The heavy atom effect of bromine causes a characteristic upfield shift compared to what would be expected based on electronegativity alone. |

| C6 | ~130-133 | The methyl group causes a significant downfield (deshielding) shift at the carbon of attachment (ipso-effect). |

| C7 | ~112-115 | Generally shielded, but influenced by the overall substitution pattern on the benzene portion of the ring. |

| C7a | ~134-137 | Bridgehead carbon adjacent to the nitrogen. Typically the most downfield of the indole ring carbons. |

| -C =O | ~164-167 | Carbonyl carbon of the methyl ester group, characteristically found far downfield. |

| -OC H₃ | ~51-53 | Methyl carbon of the ester group. |

| -C H₃ | ~16-18 | Aromatic methyl group carbon attached to C6. |

Principles of ¹³C NMR Spectroscopy for Indole Derivatives

A ¹³C NMR spectrum provides a signal for each chemically unique carbon atom in a molecule.[6][7] For the target molecule, we expect to see 11 distinct signals corresponding to the 11 unique carbon environments.

-

Indole Core Carbons : The chemical shifts for the parent indole ring have been definitively assigned and serve as a baseline.[8][9] Carbons in the five-membered pyrrole ring (C2, C3) have distinct shifts from those in the six-membered benzene ring (C4, C5, C6, C7).[2]

-

Substituent Effects :

-

-COOCH₃ (Methyl Carboxylate) : This electron-withdrawing group at C3 deshields C2 and C3a. The carbonyl carbon itself gives a highly characteristic downfield signal.[10]

-

-Br (Bromo) : The bromine at C5 has two main effects. Its electronegativity deshields adjacent carbons (C4, C6), but the "heavy atom effect" causes the directly attached carbon (C5) to be more shielded (shifted upfield) than might otherwise be expected.

-

-CH₃ (Methyl) : This electron-donating group causes a strong deshielding effect at the point of attachment (C6) and a slight shielding (upfield shift) of the ortho (C5, C7) and para (C3a) positions.

-

Experimental Protocol for Data Acquisition

This section outlines a robust, self-validating protocol for acquiring a high-quality proton-decoupled ¹³C NMR spectrum.

Workflow Overview

Caption: Standard workflow for NMR sample preparation and analysis.

Detailed Methodology

-

Sample Preparation :

-

Accurately weigh 15-25 mg of this compound into a clean, dry vial.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for indole derivatives due to its excellent solubilizing power.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Calibration :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to optimize its homogeneity. This is achieved by adjusting the shim coils to maximize the lock signal and achieve sharp, symmetrical peaks.

-

-

Data Acquisition Parameters :

-

Pulse Program : Use a standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE), such as 'zgpg30' on a Bruker instrument.[2]

-

Spectral Width (SW) : Set to approximately 240 ppm, centered around 110-120 ppm, to encompass the full range of expected carbon signals from alkyl to carbonyl.[2][11]

-

Acquisition Time (AQ) : Typically 1-2 seconds.

-

Relaxation Delay (D1) : Set to 2-5 seconds to allow for adequate relaxation of all carbon nuclei, which is important for obtaining quantitative information, although ¹³C NMR is not inherently quantitative without longer delays.[5]

-

Number of Scans (NS) : Due to the low natural abundance of the ¹³C isotope (1.1%), a large number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.[11]

-

-

Data Processing :

-

Apply Fourier Transformation (FT) to convert the time-domain signal (FID) into a frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and upright).

-

Apply baseline correction to obtain a flat baseline across the spectrum.

-

Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., DMSO-d₆ at 39.52 ppm).

-

Advanced Spectral Interpretation and Verification

While the standard proton-decoupled spectrum provides the chemical shifts, further experiments are often necessary for unambiguous assignments.

-

DEPT (Distortionless Enhancement by Polarization Transfer) : This set of experiments is invaluable for determining the number of protons attached to each carbon.[10]

-

DEPT-45 : Shows all protonated carbons (CH, CH₂, CH₃).

-

DEPT-90 : Shows only CH carbons.

-

DEPT-135 : Shows CH and CH₃ carbons as positive peaks and CH₂ carbons as negative peaks.

-

By comparing these spectra, one can definitively identify the methyl carbons (-OCH₃ and C6-CH₃) and the aromatic CH carbons (C2, C4, C7). Quaternary carbons (C3, C3a, C5, C6, C7a, and C=O) will be absent from all DEPT spectra.

-

-

2D NMR (HSQC and HMBC) : For complete and unequivocal assignment, two-dimensional NMR is the gold standard.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates each carbon signal with the signal of the proton(s) directly attached to it.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between carbons and protons that are two or three bonds away. This is particularly useful for assigning quaternary carbons by observing their correlations to nearby protons.[10]

-

Conclusion

The ¹³C NMR spectrum is a definitive fingerprint for the molecular structure of this compound. By combining predictive analysis based on established chemical principles with a rigorous experimental and interpretative methodology, researchers can confidently elucidate and verify the structure of this compound. The predicted chemical shifts, acquisition protocol, and advanced verification techniques detailed in this guide provide a comprehensive resource for scientists engaged in the synthesis, characterization, and application of this important indole derivative.

References

-

Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-402. [Link]

-

Fiveable. (n.d.). Principles of 13C NMR Spectroscopy. Organic Chemistry Study Guides. [Link]

-

Slideshare. (n.d.). C-13 NMR Spectroscopy. [Link]

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. [Link]

-

University of Regensburg. (n.d.). Applications of 13C NMR. NMR Spectroscopy Lecture Notes. [Link]

-

Supporting Information. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Royal Society of Chemistry. [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377. [Link]

-

Chemistry LibreTexts. (2024). Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2021). Principles of ¹³C NMR Spectroscopy. [Link]

-

Sperry, J., & Grainger, R. S. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry, 9(12), 4343-4346. [Link]

-

National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (n.d.). Regioselective synthesis of pyrrole and indole-fused isocoumarins. Supplementary Information. [Link]

-

ResearchGate. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for Base-free Ir-catalyzed methylation of indoles with methanol. [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Spinsolve Application Note. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) for 3-Methylindole. [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. C-13 NMR Spectroscopy | PPTX [slideshare.net]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Indole(120-72-9) 13C NMR spectrum [chemicalbook.com]

- 10. tetratek.com.tr [tetratek.com.tr]

- 11. 13C Applications [ch.ic.ac.uk]

mass spectrometry of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

An In-depth Technical Guide to the Mass Spectrometry of Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

Introduction

Within the landscape of pharmaceutical research and drug development, indole derivatives represent a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. This compound is one such molecule, a halogenated indole ester whose precise structural characterization is paramount for its application. Mass spectrometry (MS) stands as an indispensable analytical technique, offering unparalleled sensitivity and structural insight for the unambiguous identification and quantification of such compounds.[1][2]

This guide provides a comprehensive examination of the mass spectrometric behavior of this compound (Molecular Formula: C₁₁H₁₀BrNO₂, Molecular Weight: 268.11 g/mol ).[3][4] We will delve into the principles of ionization, predict the intricate fragmentation pathways under different ionization regimes, and present robust, field-proven experimental protocols for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to leverage mass spectrometry for the characterization of complex small molecules.

Part 1: The Ionization Process: Unveiling the Molecular Fingerprint

The choice of ionization technique is a critical first step in any mass spectrometry experiment, as it dictates the nature and extent of fragmentation, thereby influencing the type of structural information obtained. For a molecule like this compound, two primary techniques offer complementary insights: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The "Hard" Technique for Structural Elucidation

Electron Ionization is a classic, high-energy technique that bombards gas-phase analyte molecules with a beam of 70 eV electrons.[5] This energetic collision ejects an electron from the molecule, forming a radical cation (M⁺•) that is often internally excited.[5][6] This excess energy is dissipated through extensive and reproducible fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.[7]

Causality in Choosing EI: EI is the method of choice when the primary goal is detailed structural confirmation. The rich fragmentation pattern provides a roadmap to the molecule's constituent parts. For this analysis, the analyte must be thermally stable and sufficiently volatile to be introduced into the mass spectrometer via a Gas Chromatograph (GC).[8]

The Bromine Isotope Signature: A key feature in the mass spectrum of any bromine-containing compound is the presence of a distinct isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 abundance ratio.[9][10] Consequently, any ion containing a bromine atom will appear as a pair of peaks (a "doublet") separated by 2 m/z units, with nearly equal intensity.[9][10] This provides an immediate and highly reliable confirmation of the presence of bromine in the molecule and its fragments.

Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight Confirmation

In contrast to EI, Electrospray Ionization is a "soft" ionization method that generates ions from a liquid solution. It is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS). ESI typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.[6]

Causality in Choosing ESI: ESI is ideal for confirming the molecular weight of a compound and is highly suitable for analyzing complex mixtures after separation by LC.[1] While it provides less fragmentation than EI, tandem mass spectrometry (MS/MS) can be employed. In MS/MS, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, providing controlled structural analysis.[11][12]

Part 2: Deciphering the Fragments: Predicted Pathways

The stability of the indole nucleus and the nature of its substituents dictate the fragmentation pathways.[13] The presence of the bromine atom, methyl group, and methyl ester substituent on the indole core of the target molecule leads to several predictable cleavage events.

Predicted Fragmentation under Electron Ionization (EI)

The EI mass spectrum is expected to be rich with fragment ions. The molecular ion peak itself will be a characteristic doublet at m/z 267/269 .

-

Loss of a Methoxy Radical (•OCH₃): A common fragmentation for methyl esters is the alpha-cleavage leading to the loss of a methoxy radical (31 Da). This results in a stable acylium ion.

-

Loss of the Carbomethoxy Group (•COOCH₃): The entire ester functional group can be lost as a radical (59 Da).

-

Loss of a Bromine Radical (•Br): Cleavage of the aryl-bromine bond results in the loss of a bromine radical (79 or 81 Da).

-

Loss of a Methyl Radical (•CH₃): The methyl group at the C6 position can be lost as a radical (15 Da).

Below is a visualization of the primary EI fragmentation cascade.

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

In ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 268/270 . When this precursor ion is subjected to CID in an MS/MS experiment, the most common fragmentation pathway for protonated esters is the neutral loss of the corresponding alcohol.

-

Loss of Methanol (CH₃OH): The protonated molecule readily eliminates a neutral methanol molecule (32 Da). This is often the most abundant fragment ion in the MS/MS spectrum.

Table 1: Summary of Predicted Key Ions

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Neutral Loss / Fragment Identity |

|---|---|---|---|

| EI | 267 / 269 | 252 / 254 | [M - •CH₃]⁺ |

| 236 / 238 | [M - •OCH₃]⁺ | ||

| 208 / 210 | [M - •COOCH₃]⁺ | ||

| 188 | [M - •Br]⁺ |

| ESI-MS/MS | 268 / 270 | 236 / 238 | [M+H - CH₃OH]⁺ |

Part 3: Experimental Protocols for Robust Analysis

A self-validating protocol is one where sample preparation is meticulous, and instrument parameters are optimized to ensure reproducibility and accuracy.[14] Clean samples are crucial for robust analysis and preventing instrument downtime.[1]

Workflow Visualization

Caption: General experimental workflow for MS analysis.

Step-by-Step Sample Preparation Protocol

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1.0 mL of a suitable high-purity solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Perform a serial dilution of the stock solution to achieve a final concentration in the range of 10-100 µg/mL.[15]

-

For GC-MS (EI) , the final solvent should be volatile, such as ethyl acetate or dichloromethane.

-

For LC-MS (ESI) , the final solvent should be compatible with the mobile phase, typically methanol or acetonitrile.[15]

-

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulates. This step is critical to prevent clogging of the chromatographic system and ion source.[15]

-

Vialing: Transfer the filtered solution into a 2 mL autosampler vial with a screw cap and septum.

-

Blank Samples: Prepare blank samples using only the final solvent. It is good practice to run a blank before and after the analyte to check for carryover.[15]

Recommended Instrument Parameters

The following tables provide starting parameters for method development. These should be optimized for the specific instrument in use.

Table 2: GC-MS (EI) Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Instrument | Gas Chromatograph-Mass Spectrometer | Standard for volatile small molecule analysis.[16] |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for a wide range of organic molecules. |

| Carrier Gas | Helium, constant flow 1.0 mL/min | Inert and provides good chromatographic efficiency. |

| Injection | 1 µL, Splitless mode | Maximizes sensitivity for trace analysis. |

| Oven Program | 100°C (1 min), ramp to 300°C at 20°C/min, hold 5 min | Separates the analyte from solvent and potential impurities. |

| Ion Source | Electron Ionization (EI) | Provides reproducible fragmentation for library matching.[7] |

| Ionization Energy | 70 eV | Standard energy for generating comparable mass spectra.[5] |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 50 - 400 | Covers the molecular ion and expected fragments. |

Table 3: LC-MS (ESI) Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Instrument | Liquid Chromatograph-Mass Spectrometer | Standard for non-volatile or thermally labile molecules.[1] |

| Column | C18 reverse-phase, 50 mm x 2.1 mm, 1.8 µm | Standard for separation of small organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier promotes protonation for positive ion ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |

| Gradient | 5% B to 95% B over 5 minutes | A typical screening gradient. |

| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes the indole nitrogen and ester group. |

| Capillary Voltage | +3.5 kV | Optimizes the electrospray process. |

| Drying Gas | Nitrogen, 10 L/min at 300°C | Desolvates the ESI droplets to release gas-phase ions. |

| Mass Analyzer | Quadrupole, TOF, or Orbitrap |

| Scan Range | m/z 100 - 500 | Covers the expected protonated molecule. |

Conclusion

The mass spectrometric analysis of this compound is a powerful approach for its unequivocal characterization. By leveraging the complementary nature of "hard" electron ionization and "soft" electrospray ionization, a complete structural picture can be assembled. EI-MS provides a detailed fragmentation fingerprint ideal for structural elucidation, while ESI-MS confirms the molecular weight with high confidence. The characteristic 1:1 isotopic signature of bromine serves as a crucial validation point throughout the analysis. The protocols and fragmentation insights provided in this guide offer a robust framework for researchers to confidently identify and characterize this and similar halogenated indole derivatives, ensuring data integrity and advancing scientific discovery.

References

- Benchchem. (n.d.). Application Notes and Protocols: Mass Spectrometry Fragmentation of 1H-Indole-3-propanal.

-

Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved from [Link]

- Harris, K. L. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Li, D., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 509. Retrieved from [Link]

-

Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

-